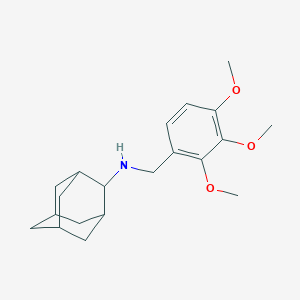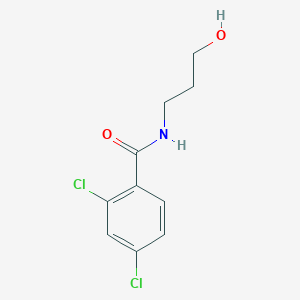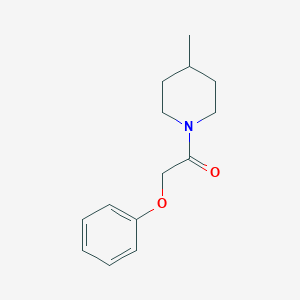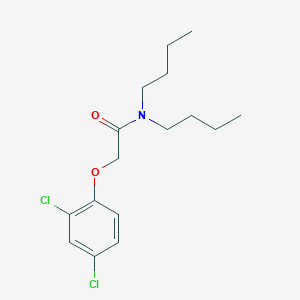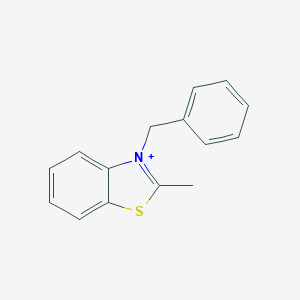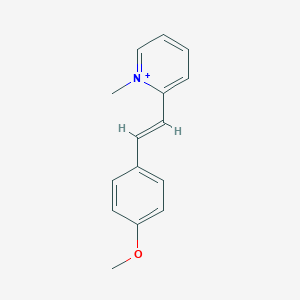![molecular formula C18H18F2N2O4S B261558 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDP" and is used as a research tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood, but it is believed to interact with various proteins and enzymes in cells. BDP has been shown to bind to G protein-coupled receptors, leading to downstream signaling events. BDP has also been shown to interact with proteases, leading to the cleavage of the compound and the release of a fluorescent signal.
Biochemical and Physiological Effects:
BDP has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without any significant adverse effects. BDP has been shown to be stable in biological fluids, making it an ideal tool for in vivo imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDP in scientific research is its versatility. It can be used as a fluorescent probe, a ligand, or a substrate for proteases. Additionally, BDP has been shown to have minimal toxicity, making it a safe tool for in vitro and in vivo experiments. However, one of the limitations of using BDP is its cost. It is a relatively expensive compound, which may limit its use in some research settings.
Direcciones Futuras
For the use of BDP include the development of new imaging probes and the development of new protease inhibitors.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,6-difluorobenzene sulfonyl chloride in the presence of a base. This method has been optimized to produce high yields of pure BDP. The purity of the compound is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
BDP has been extensively used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for imaging mitochondria in live cells. BDP has also been used as a ligand for G protein-coupled receptors, making it a valuable tool in drug discovery and development. Additionally, BDP has been used as a substrate for proteases, making it useful in enzyme assays.
Propiedades
Nombre del producto |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C18H18F2N2O4S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-difluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H18F2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2 |
Clave InChI |
RJKDXOQHQCVGLY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
SMILES canónico |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




